6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydrophthalazin-1-one
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Description
The compound “6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydrophthalazin-1-one” is likely an organic compound containing a phthalazinone group and a boronic ester group . The boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is a commonly used group in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through nucleophilic substitution reactions . The boronic ester group can be introduced through a borylation reaction .Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy . Density functional theory (DFT) calculations can also be used to predict the molecular structure .Chemical Reactions Analysis
The boronic ester group in this compound can participate in various chemical reactions. For example, it can undergo Suzuki-Miyaura cross-coupling reactions with aryl halides . It can also react with alkynes and alkenes in hydroboration reactions .Mechanism of Action
Future Directions
properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BN2O3/c1-13(2)14(3,4)20-15(19-13)10-5-6-11-9(7-10)8-16-17-12(11)18/h5-8H,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLVZDSCWSQWRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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